N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-2-1-8-16-10-12)18-13-5-3-11(4-6-13)14-7-9-17-19-14/h1-10H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDXAVWNBGCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a carbonyl compound.
Coupling with Phenyl Ring: The pyrazole ring is then coupled with a phenyl ring through a substitution reaction.
Formation of Pyridine Ring: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrazole-phenyl intermediate with the pyridine ring to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
The pyrazole moiety, which is central to the structure of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide, is known for its wide range of biological activities. These include:
- Anticancer Activity : Compounds derived from pyrazole have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating potent inhibition of cell growth and induction of apoptosis. Notably, compounds with IC50 values as low as 0.39 µM against HCT116 and 0.46 µM against MCF-7 have been reported .
- Anti-inflammatory Effects : Pyrazole derivatives exhibit anti-inflammatory properties that have been evaluated using various in vivo models. Compounds have been synthesized and tested for their efficacy in reducing edema in carrageenan-induced rat models, with some showing comparable effects to standard anti-inflammatory drugs like indomethacin .
- Neuroprotective Properties : Certain pyrazole derivatives have demonstrated neuroprotective effects and anticonvulsant activity. For example, specific compounds showed significant neuroprotection in assays designed to evaluate their potential against seizures .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the pyrazole ring and substituents on the phenyl group can significantly influence potency and selectivity against target proteins.
Key Findings from SAR Studies:
- Substitutions at specific positions on the pyrazole ring can enhance anticancer activity by improving binding affinity to target enzymes such as Aurora-A kinase .
- The introduction of different aryl groups has been shown to affect anti-inflammatory efficacy, with certain derivatives outperforming established drugs like diclofenac .
Case Studies
Several studies illustrate the practical applications of this compound:
- Anticancer Research : A study highlighted a series of pyrazole derivatives that were tested against melanoma cell lines. The most potent compound exhibited an IC50 value of 4.2 µM, indicating strong potential for further development as an anticancer agent .
- Inflammation Models : In vivo experiments using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to controls, suggesting their utility in treating inflammatory conditions .
- Neuropharmacology : Research on pyrazole-based compounds has led to findings that suggest potential use in treating neurological disorders due to their neuroprotective effects observed in preclinical models .
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Asciminib (N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide)
Key Differences :
- Substituents : Asciminib includes a chlorodifluoromethoxy group on the phenyl ring and a 6-[(3R)-3-hydroxypyrrolidin-1-yl] substitution on the pyridine ring, absent in the target compound.
- Pharmacological Profile : Asciminib is a clinically approved BCR-ABL1 allosteric inhibitor for resistant chronic myeloid leukemia (CML). Its substituents enhance binding to the myristoyl pocket of BCR-ABL1, overcoming tyrosine kinase inhibitor (TKI) resistance .
- Molecular Weight : 486.30 g/mol (hydrochloride salt) vs. 264.29 g/mol for the target compound, reflecting increased complexity .
Table 1: Structural and Pharmacological Comparison
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide (CID 692017)
Key Differences :
- Heterocycle Replacement : The pyrazole in the target compound is replaced with a 6-methylbenzothiazole , increasing aromaticity and molecular weight (C₂₀H₁₅N₃OS , 345.42 g/mol).
- Implications : Benzothiazole’s electron-withdrawing properties may alter solubility and binding kinetics compared to pyrazole-based analogs .
N-(5-Ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
Key Differences :
- Pyrazole Substitution : The pyrazole is substituted with 5-ethyl-3-phenyl groups, increasing steric bulk (logP = 3.67) compared to the target compound’s unsubstituted pyrazole.
- Pharmacological Potential: Higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
Research Findings and Implications
- Asciminib’s Clinical Success : The addition of chlorodifluoromethoxy and hydroxypyrrolidinyl groups in Asciminib underscores the importance of substituents in enhancing target specificity and overcoming drug resistance. These groups likely improve hydrophobic interactions and hydrogen bonding with BCR-ABL1 .
- Structural Modifications: Pyrazole vs. Benzothiazole: Benzothiazole’s larger π-system may enhance stacking interactions but reduce metabolic stability .
Q & A
Q. How are formulation challenges (e.g., poor solubility) addressed during preclinical development?
- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation improve solubility. Solid dispersion techniques (e.g., spray drying with HPMCAS) enhance oral bioavailability. Stability studies under ICH guidelines (25°C/60% RH) ensure physicochemical integrity during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
